REACTION_CXSMILES
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CN([C:4](=[O:13])[CH2:5][C:6]1[N:7]([CH3:12])[N:8]=[C:9]([CH3:11])[CH:10]=1)N.Cl.[O:15]1CCOCC1>>[CH3:12][N:7]1[C:6]([CH2:5][C:4]([OH:13])=[O:15])=[CH:10][C:9]([CH3:11])=[N:8]1
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Name
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(2,5-dimethyl-2H-pyrazol-3-yl)-acetic acid N-methyl-hydrazide
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Quantity
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9.1 g
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Type
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reactant
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Smiles
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CN(N)C(CC=1N(N=C(C1)C)C)=O
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Name
|
|
Quantity
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50 mL
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Type
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reactant
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
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50 mL
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Type
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reactant
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Smiles
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Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the and the resulting mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 4 h
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Duration
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4 h
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Type
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CUSTOM
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Details
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all volatiles were evaporated
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Type
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EXTRACTION
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Details
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The residue was extracted with refluxing ethanol (150 mL)
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Type
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CUSTOM
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Details
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the solvent was evaporated
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Type
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CUSTOM
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Details
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Residual volatiles were azeotropically removed by coevaporation with toluene
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Name
|
|
Type
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product
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Smiles
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CN1N=C(C=C1CC(=O)O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |